Gerfelin
Description
Significance of Natural Products in Chemical Biology
Natural products have historically been a cornerstone of drug discovery and chemical biology, providing a vast diversity of chemical structures and biological activities that are often unparalleled by synthetic molecules. ufl.edu These compounds, produced by organisms such as bacteria, fungi, and plants, have evolved to interact with biological macromolecules, making them a rich source for new therapeutic leads and tools to probe biological processes. ufl.edu A significant percentage of FDA-approved drugs, particularly in the areas of anti-infectives and anti-cancer therapies, are either natural products or are inspired by them. ufl.edu The unique and often complex scaffolds of natural products offer a distinct advantage in exploring new chemical space and identifying novel mechanisms of action. ufl.edu
Overview of Gerfelin as a Research Compound
This compound is a natural product that was first isolated from a culture broth of the fungus Beauveria felina QN22047. tandfonline.comnih.gov It is classified as a member of the benzoic acids, specifically a salicylic (B10762653) acid derivative. nih.gov The molecular formula of this compound is C15H14O6. nih.govnih.gov Initial research identified this compound as an inhibitor of human geranylgeranyl diphosphate (B83284) (GGPP) synthase. tandfonline.comnih.gov This enzyme plays a crucial role in the biosynthesis of a variety of essential molecules. The discovery of this compound and its inhibitory activity has positioned it as a valuable compound for further scientific investigation. u-tokyo.ac.jp
Scope and Objectives of this compound Academic Inquiry
Academic inquiry into this compound primarily focuses on its potential as a biochemical probe and a lead compound for drug development. cityu.educambridge.orgmacmillanlearning.com The main objectives of research on this compound include:
Elucidating its precise mechanism of action as an enzyme inhibitor. nih.govnih.gov
Exploring its synthesis and the synthesis of its analogs to understand structure-activity relationships. tandfonline.comu-tokyo.ac.jpoup.com
Investigating its effects in various biological systems to uncover potential therapeutic applications. nih.govpnas.org
The study of this compound contributes to the broader understanding of enzyme inhibition and the development of new therapeutic strategies. ontosight.aiproteopedia.org
Chemical Profile of this compound
| Identifier | Value |
| IUPAC Name | 4-(2,3-dihydroxy-5-methylphenoxy)-2-hydroxy-6-methylbenzoic acid nih.gov |
| Molecular Formula | C15H14O6 nih.govnih.gov |
| CAS Number | 627545-07-7 nih.gov |
| ChEBI ID | CHEBI:64410 nih.gov |
| Natural Source | Beauveria felina tandfonline.comnih.govnih.gov |
Biological Activity of this compound and its Derivatives
| Compound | Target Enzyme | Activity | IC50 / Ki |
| This compound | Geranylgeranyl diphosphate (GGPP) synthase | Inhibitor nih.govmedchemexpress.com | IC50: 3.5 µg/mL u-tokyo.ac.jpmedchemexpress.com |
| This compound | Glyoxalase I (GLO1) | Inhibitor nih.gov | Ki: 0.15 ± 0.07 µM nih.gov |
| Methyl-gerfelin | Glyoxalase I (GLO1) | Inhibitor nih.govprobechem.com | Ki: 0.23 ± 0.10 µM nih.gov |
| Methyl-gerfelin | Osteoclastogenesis | Inhibitor nih.govprobechem.com | IC50: 2.8 µM probechem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
627545-07-7 |
|---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
4-(2,3-dihydroxy-5-methylphenoxy)-2-hydroxy-6-methylbenzoic acid |
InChI |
InChI=1S/C15H14O6/c1-7-3-11(17)14(18)12(4-7)21-9-5-8(2)13(15(19)20)10(16)6-9/h3-6,16-18H,1-2H3,(H,19,20) |
InChI Key |
BGSIXQHNQUBHAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)O |
Other CAS No. |
627545-07-7 |
Synonyms |
4-carboxy-5,5'-dihydroxy-3,3'-dimethyl-diphenylether Gerfelin |
Origin of Product |
United States |
Origin and Biosynthesis of Gerfelin
Natural Occurrence and Isolation from Fungal Sources
Gerfelin is a naturally occurring polyketide metabolite produced by filamentous fungi. nih.govacs.org Its discovery and subsequent characterization are rooted in the screening of microbial extracts for bioactive compounds.
This compound was first identified and isolated from the culture broth of the fungus Beauveria felina, specifically strain QN22047. scispace.commedchemexpress.comtandfonline.com This strain serves as the primary initial source for the compound. Subsequent research has demonstrated that other fungi, such as Aspergillus nidulans, can also produce this compound. frontiersin.orgmdpi.com In the case of A. nidulans, this compound accumulation was observed following the genetic deletion of a gene cluster responsible for synthesizing other secondary metabolites, suggesting that under specific conditions, metabolic pathways can be shifted towards this compound production. frontiersin.org Co-culturing of different fungal strains can also induce the expression of otherwise silent biosynthetic pathways, leading to the formation of compounds like this compound. frontiersin.org
The cultivation of these fungal strains for this compound production typically involves standard mycological techniques. Initial growth is often established on solid media, such as potato dextrose agar, before being transferred to a liquid medium for large-scale production through fermentation. nih.gov
Table 1: Fungal Sources of this compound
| Fungal Species | Strain | Context of Production | Reference(s) |
|---|---|---|---|
| Beauveria felina | QN22047 | Original isolation source. scispace.commedchemexpress.comtandfonline.com | scispace.com, medchemexpress.com, tandfonline.com |
The production of this compound is achieved through fermentation, a process that harnesses the natural metabolic activities of the fungus. Submerged fermentation is the standard industrial technique for producing such secondary metabolites. researchgate.net In this method, the producing fungus, such as Beauveria felina, is grown in a liquid culture medium within a bioreactor, where parameters like temperature, pH, and aeration are carefully controlled to optimize growth and metabolite production. scispace.comncsu.edu
After the fermentation period, which can last for several days, the fungal biomass is separated from the liquid culture broth. tandfonline.com this compound, being an extracellular metabolite, is then extracted from the filtered broth using organic solvents. tandfonline.comresearchgate.net This crude extract subsequently undergoes several chromatographic purification steps to yield the pure compound.
Table 2: Typical Parameters for Fungal Fermentation Note: This table represents generalized conditions for fungal secondary metabolite production, as specific parameters for this compound are proprietary.
| Parameter | Typical Range/Condition | Purpose | Reference(s) |
|---|---|---|---|
| Technique | Submerged Fermentation | Large-scale, controlled production in liquid medium. | researchgate.net |
| Temperature | 28-32 °C | Optimize fungal growth and enzymatic activity. | ncsu.edu |
| pH | 6.0-7.0 (initial) | Maintain optimal conditions for fungal metabolism. | ncsu.edu |
| Aeration | Continuous supply | Provide oxygen for aerobic respiration and growth. | - |
| Nutrient Source | Glucose, Corn Steep Solids, etc. | Provide carbon and nitrogen for biomass and metabolite synthesis. | nih.gov |
| Duration | 96-168 hours | Allow for sufficient biomass growth and secondary metabolite accumulation. | ncsu.edu |
Biosynthetic Pathways and Molecular Precursors
The biosynthesis of this compound is a multi-step process involving several fundamental metabolic pathways. It is structurally a polyketide, but its known biological activity as an inhibitor of geranylgeranyl diphosphate (B83284) (GGPP) synthase links it intimately to isoprenoid metabolism. nih.govscispace.com
In fungi, the biosynthesis of all isoprenoid precursors occurs exclusively through the mevalonate (B85504) (MVA) pathway. plos.org This pathway provides the essential building blocks for the synthesis of geranylgeranyl diphosphate (GGPP), the direct target of this compound. The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). plos.orgresearchgate.net These C5 units are the universal precursors for all isoprenoids. creative-proteomics.com Therefore, while this compound itself is not a direct product of the MVA pathway, its biological function is directly tied to an intermediate synthesized from MVA-derived precursors.
Table 3: Key Enzymes of the Fungal Mevalonate Pathway
| Enzyme | Abbreviation | Function | Reference(s) |
|---|---|---|---|
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Catalyzes the conversion of HMG-CoA to mevalonate; a rate-limiting step. | plos.org |
| Mevalonate Kinase | MVK | Phosphorylates mevalonate to mevalonate-5-phosphate. | researchgate.net |
| Phosphomevalonate Kinase | PMVK | Converts mevalonate-5-phosphate to mevalonate-5-diphosphate. | researchgate.net |
| Diphosphomevalonate Decarboxylase | MVD | Decarboxylates mevalonate-5-diphosphate to form isopentenyl pyrophosphate (IPP). | researchgate.net |
The isoprenoid pathway utilizes the IPP and DMAPP generated by the MVA pathway to construct larger molecules. creative-proteomics.com The formation of GGPP (a C20 molecule) involves the sequential condensation of IPP units onto a growing prenyl diphosphate chain. The process is catalyzed by prenyltransferases, specifically farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS). guidetopharmacology.org
The synthesis proceeds as follows:
DMAPP (C5) is condensed with one molecule of IPP (C5) to form geranyl pyrophosphate (GPP, C10).
GPP (C10) is condensed with another molecule of IPP (C5) to form farnesyl pyrophosphate (FPP, C15).
FPP (C15) is condensed with a third molecule of IPP (C5) to form geranylgeranyl pyrophosphate (GGPP, C20). creative-proteomics.com
This compound's role as a potent inhibitor of GGPP synthase places it at a critical control point of this pathway, preventing the formation of GGPP, which is essential for the post-translational modification of proteins and the synthesis of other vital molecules. scispace.commedchemexpress.com
The actual carbon skeleton of this compound is assembled via a polyketide synthase (PKS) pathway. nih.gov this compound is a dimeric compound derived from orsellinic acid monomers. nih.gov In fungi like Aspergillus nidulans, orsellinic acid is synthesized by an iterative Type I non-reducing polyketide synthase (NR-PKS). nih.govmdpi.com
Fungal Type I PKSs are large, multifunctional enzymes containing a series of catalytic domains that work in a coordinated fashion. wikipedia.orgnih.gov The biosynthesis of the orsellinic acid monomer involves:
Chain Initiation : A starter unit, typically acetyl-CoA, is loaded onto the enzyme. nih.gov
Chain Elongation : The PKS iteratively catalyzes the decarboxylative Claisen condensation of extender units (malonyl-CoA) with the growing polyketide chain. acs.orgrasmusfrandsen.dk For orsellinic acid, this involves three successive condensations to form a linear tetraketide intermediate bound to the acyl carrier protein (ACP) domain. nih.gov
Cyclization and Release : The fully assembled polyketide chain is transferred to the product template (PT) domain, which controls the regiospecific aldol (B89426) cyclization to form the aromatic ring. Finally, a thioesterase (TE) domain catalyzes the release of the cyclized product, orsellinic acid, from the enzyme. acs.org
The final structure of this compound is formed through the dimerization of these PKS-derived monomers. nih.gov
Table 4: Key Domains of a Fungal Non-Reducing Polyketide Synthase (NR-PKS)
| Domain | Abbreviation | Function | Reference(s) |
|---|---|---|---|
| Acyltransferase | AT | Selects and loads the malonyl-CoA extender units onto the ACP. | wikipedia.org, nih.gov |
| Ketosynthase | KS | Catalyzes the Claisen condensation between the growing chain and the extender unit. | wikipedia.org, nih.gov |
| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm. | wikipedia.org, nih.gov |
| Product Template | PT | Controls the regiospecific cyclization of the polyketide chain. | acs.org |
| Thioesterase | TE | Catalyzes the release of the final product from the PKS. | acs.org |
Cleavage and Modification of Precursor Proteins in this compound Biosynthesis
Current scientific literature indicates that this compound is a fungal polyketide, a class of secondary metabolites synthesized through the condensation of small carboxylic acid units. nih.govresearchgate.net Its biosynthesis originates from the archetypical polyketide, orsellinic acid. nih.gov This process is fundamentally different from the synthesis of peptides or proteins, which involves the transcription and translation of genes into precursor proteins (pro-proteins) that are then cleaved and modified.
The biosynthesis of polyketides like this compound does not involve a precursor protein such as "preprothis compound". ontosight.ai Instead, the core structure is assembled by a large, multi-domain enzyme complex known as a Polyketide Synthase (PKS). nih.govresearchgate.net The actual precursors for the this compound backbone are simple acyl-CoA units, such as acetyl-CoA as a starter unit and malonyl-CoA as extender units. imperial.ac.uk These small molecule precursors are sequentially added and processed by the PKS enzyme to build the polyketide chain, which then undergoes cyclization and further modifications by other enzymes to yield the final this compound molecule. Therefore, the concept of precursor protein cleavage is not applicable to the biosynthesis of this compound.
Genetic and Enzymatic Regulation of this compound Production
The production of this compound, like many fungal secondary metabolites, is tightly regulated at multiple levels, from the expression of its biosynthetic genes to the activity of the enzymes themselves. This ensures that the compound is produced in response to specific developmental or environmental cues.
Transcriptional Control of this compound-Associated Genes
The expression of genes involved in secondary metabolism is a highly regulated process controlled by a complex network of regulatory proteins. ksu.edu.sa Gene expression is primarily managed at the level of transcription, where the binding of proteins to specific DNA sites can either activate or inhibit the transcription of a gene into mRNA. ksu.edu.sagatech.edu
In fungi, genes for a specific biosynthetic pathway are typically located together on the chromosome in a contiguous block known as a Biosynthetic Gene Cluster (BGC). mdpi.com This co-location facilitates the coordinated regulation of all necessary genes. The transcription of these genes is controlled by various factors:
Promoters: These are DNA sequences located upstream of a gene where RNA polymerase and transcription factors bind to initiate transcription. ksu.edu.sapressbooks.pub The strength and regulatory elements within the promoter dictate the level and timing of gene expression.
Transcription Factors: These proteins bind to specific regulatory sequences to control the rate of transcription. pressbooks.pub They can act as activators, promoting gene expression, or repressors, blocking it. gatech.edu Fungal BGCs often contain their own pathway-specific transcription factors. The regulation of the this compound-associated gene cluster is likely influenced by such factors, which in turn may respond to broader cellular signals like nitrogen availability or changes in chromatin structure. nih.govnih.gov
Chromatin Remodeling: The accessibility of the BGC DNA to the transcriptional machinery is also a key control point. In Aspergillus nidulans, the production of related compounds F-9775A and F-9775B, which share a pathway with this compound, was initially observed in a strain with a deletion related to chromatin remodeling, suggesting that epigenetic modifications play a crucial role in activating the expression of this gene cluster. nih.govresearchgate.net
Post-Translational Regulation in this compound Biosynthetic Enzymes
After the biosynthetic enzymes are synthesized via translation, their activity can be further regulated through post-translational modifications (PTMs). PTMs are chemical modifications to the protein that can alter its activity, stability, or localization. thermofisher.com These modifications act as molecular switches, allowing the cell to rapidly respond to changing conditions without needing to synthesize new enzymes. youtube.com
Common PTMs that regulate enzyme function include:
Phosphorylation: The addition of a phosphate (B84403) group by a kinase enzyme is a widespread regulatory mechanism. This reversible modification can induce significant conformational changes in an enzyme, switching it between active and inactive states. thermofisher.comyoutube.com It plays a critical role in many cellular processes, including signal transduction pathways that may control secondary metabolism. thermofisher.com
Glycosylation: The attachment of sugar moieties can influence protein folding, stability, and activity. nih.gov
Proteolytic Cleavage: While this compound itself is not made from a precursor protein, some biosynthetic enzymes are synthesized as inactive precursors (zymogens or proenzymes) that require cleavage to become active. youtube.com This provides a mechanism for controlling enzyme activity both temporally and spatially. thermofisher.com
These PTMs increase the functional diversity of the proteome and are often mediated by specific enzymes like kinases, phosphatases, and transferases. thermofisher.com
Biosynthetic Gene Cluster (BGC) Analysis and Manipulation for this compound
The genes responsible for this compound biosynthesis are part of the orsellinic acid/F9775 gene cluster identified in Aspergillus nidulans. nih.govresearchgate.net Analysis and targeted manipulation of this BGC have been instrumental in identifying the function of its constituent genes and in the production of this compound.
The cluster contains a core polyketide synthase gene (AN7909, also referred to as orsA) responsible for synthesizing the orsellinic acid backbone. nih.gov Genetic deletion studies have revealed the functions of adjacent "tailoring" enzymes. Notably, the deletion of two specific genes, AN7911 and AN7912, resulted in the accumulation of this compound and its C10-deoxy derivative. researchgate.net This demonstrates that the products of these genes are responsible for further modifying the polyketide intermediate, and their absence redirects the metabolic flux towards this compound.
Table 1: Key Genes in the A. nidulans Orsellinic Acid/F9775 BGC An interactive data table based on research findings.
| Gene ID (AN) | Gene Name | Putative Function | Result of Deletion |
|---|---|---|---|
| AN7909 | orsA | Non-reducing Polyketide Synthase (NR-PKS) | Abolishes production of orsellinic acid and related compounds |
| AN7910 | orsB | O-methyltransferase | Required for F-9775A/B synthesis |
| AN7911 | orsC | FAD-dependent monooxygenase | Required for F-9775A/B synthesis; deletion leads to this compound production |
Source: Based on data from Sanchez et al., 2010. nih.govresearchgate.net
This ability to manipulate BGCs is a powerful tool in synthetic biology, allowing for the targeted production of novel or known bioactive compounds by redirecting biosynthetic pathways. nih.gov
Enzymatic Catalysis and Specificity in this compound Biosynthesis
The biosynthesis of this compound is a multi-step process, with each step catalyzed by a specific enzyme exhibiting high selectivity. numberanalytics.com
Polyketide Backbone Formation: The process begins with the core non-reducing polyketide synthase (NR-PKS), OrsA. This enzyme functions as an assembly line, selecting the starter unit (acetyl-CoA) and extender units (malonyl-CoA). It catalyzes a series of condensation reactions to form a linear tetraketide intermediate, which is then cyclized to produce the aromatic core, orsellinic acid. nih.govimperial.ac.uk
Tailoring Reactions: Following the creation of the orsellinic acid backbone, a series of tailoring enzymes modify this core structure to create a diversity of related compounds. nih.gov The specificity of these enzymes determines the final product. In the biosynthesis pathway leading to compounds like F-9775, enzymes such as oxygenases and methyltransferases are required. nih.govresearchgate.net However, in mutant strains lacking the functionality of the OrsC and AN7912 oxygenases, the pathway is altered. The intermediates are processed differently, leading to the enzymatic catalysis that results in the formation of the diaryl ether bond characteristic of this compound. researchgate.net The high specificity of these enzymes ensures that the correct modifications occur at the proper positions on the substrate, a hallmark of enzyme catalysis in organic synthesis. numberanalytics.comnih.gov
Synthetic Chemistry and Analog Generation of Gerfelin
Total Synthesis Strategies for Gerfelin
The total synthesis of this compound, an inhibitor of geranylgeranyl diphosphate (B83284) (GGPP) synthase, has been accomplished through a concise and efficient route. researchgate.netmedchemexpress.com The strategy hinges on the formation of a key diaryl ether linkage, connecting two substituted aromatic rings.
Retrosynthetic Analysis and Key Intermediate Synthesis
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. nih.gov For this compound, the primary disconnection occurs at the diaryl ether bond. This bond is the most logical disconnection point as its formation via cross-coupling is a well-established and powerful transformation.
This retrosynthetic step breaks this compound (1) into two key aromatic fragments: a substituted benzoic acid derivative (Ring A) and a substituted phenol (B47542) (Ring B). Specifically, the analysis identifies 2,4-dihydroxy-6-methylbenzoic acid and 3,4,5-trihydroxytoluene as viable starting materials. researchgate.netmedchemexpress.com The synthesis of the necessary precursors from these starting materials constitutes the synthesis of the key intermediates. The reported synthesis of this compound was achieved in 3 to 4 steps from these precursors, indicating a highly efficient pathway. researchgate.netmedchemexpress.com
| Target Molecule | Key Disconnection | Precursor Fragments | Starting Materials |
| This compound | Diaryl Ether Bond | Ring A (Benzoic Acid Moiety) & Ring B (Phenol Moiety) | 2,4-dihydroxy-6-methylbenzoic acid & 3,4,5-trihydroxytoluene |
Palladium-Catalyzed Diaryl Ether-Forming Reactions in this compound Synthesis
The crucial step in the total synthesis of this compound is the construction of the diaryl ether bond. This has been effectively achieved using a palladium-catalyzed C-O cross-coupling reaction. researchgate.netmedchemexpress.comnih.gov This type of reaction, often a variant of the Buchwald-Hartwig amination adapted for ether synthesis, provides a milder alternative to the classical Ullmann condensation. targetmol.com
In the synthesis of this compound, researchers employed a catalyst system generated from a palladium source and a specialized phosphine (B1218219) ligand. An effective ligand for this transformation was found to be 2-(di-tert-butylphosphino)biphenyl. researchgate.netmedchemexpress.com This bulky, electron-rich phosphine ligand is known to facilitate the reductive elimination step that forms the C-O bond, leading to high yields and functional group tolerance. The use of this palladium-catalyzed method was central to the successful and efficient coupling of the two key aromatic intermediates. researchgate.netmedchemexpress.com
Derivatization Approaches for this compound Analogs
To investigate structure-activity relationships (SAR), researchers have synthesized various analogs of this compound. These efforts have focused on systematic modifications at the molecule's periphery and the introduction of linker groups for further conjugation.
Systematic Derivatization at Peripheral Positions of this compound
Initial studies into the SAR of this compound involved the synthesis of several related analogs. researchgate.netmedchemexpress.com By modifying the functional groups on the aromatic rings, chemists can probe which parts of the molecule are essential for its biological activity. One of the primary points of modification is the carboxylic acid group, which has been converted to its methyl ester, yielding Methyl this compound. nih.govniph.go.jp In one study, five different analogous compounds were synthesized to explore the impact of these changes. researchgate.netmedchemexpress.com
| Compound | Modification from this compound |
| This compound | Parent Compound |
| Methyl this compound | Carboxylic acid converted to methyl ester |
| Analog 2 | Details not publicly available in abstract |
| Analog 3 | Details not publicly available in abstract |
| Analog 4 | Details not publicly available in abstract |
| Analog 5 | Details not publicly available in abstract |
Synthesis of Tri(ethylene Glycol) (TEG) Linker-Modified this compound Derivatives
A significant effort in analog generation has been the synthesis of this compound derivatives modified with a tri(ethylene glycol) (TEG) linker. nih.govacs.org These "TEGylated" derivatives are valuable tools for chemical biology, as the linker can be used to attach probes, such as biotin (B1667282) or fluorescent tags, to identify the cellular binding partners of the parent compound.
Researchers have designed and systematically synthesized a series of Methyl this compound derivatives, each bearing an amine-terminated TEG linker at a peripheral position. researchgate.netacs.org These modifications allow for a "scanning" approach to determine how derivatization at different sites affects the molecule's properties. One study found that attaching the NH2-TEG linker at the C6-methyl group resulted in a derivative with potent and selective activity, indicating this position is suitable for further modification without disrupting the core activity of the pharmacophore. researchgate.netacs.org This systematic synthesis provides crucial information for the development of selective inhibitors and chemical probes. researchgate.netacs.org
Site-Specific Modification and Functionalization of this compound
The chemical architecture of this compound and its methyl ester, methyl this compound, offers several sites for modification, which researchers have exploited to probe its interactions with biological targets. A notable strategy has been the site-specific introduction of functionalized linkers to create derivatives for SAR studies and the development of molecular probes. acs.orgresearchgate.netacs.org
A key example of this is the "TEGylation" of methyl this compound, where an amine-terminated tri(ethylene glycol) (NH2-TEG) linker is systematically attached to various peripheral positions on the molecule. acs.orgresearchgate.netacs.org This strategy was designed to investigate the impact of functionalization at different sites on the compound's inhibitory activity against targets like glyoxalase 1 (GLO1). acs.org The TEG linker provides a flexible, hydrophilic chain with a terminal amine group that can be used for further conjugation, for instance, to affinity matrices for target identification studies. acs.orgresearchgate.net
The primary sites targeted for this functionalization included:
The C1-carbonyl group
The C2-hydroxyl group
The C6-methyl group
The C2'-hydroxyl group
The C3'-hydroxyl group
This systematic derivatization allows for a detailed mapping of the molecule's surface, identifying regions that are tolerant of modification versus those that are critical for maintaining biological activity. acs.org
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs
SAR studies are fundamental to understanding how the chemical structure of a compound like this compound relates to its biological activity. For this compound and its derivatives, these studies have been crucial in identifying the key structural motifs required for enzyme inhibition and in guiding the design of more potent and selective analogs. acs.orgacs.org The primary focus of these SAR studies has been on the inhibition of glyoxalase 1 (GLO1), a key enzyme in the detoxification of methylglyoxal (B44143). nih.govpnas.org
Design and Synthesis of this compound Analogs for SAR Elucidation
The exploration of this compound's SAR has been driven by the strategic design and synthesis of various analogs. Initial studies involved the synthesis of this compound itself, which was achieved in 3 to 4 steps from starting materials like 2,4-dihydroxy-6-methylbenzoic acid (o-orsellinic acid) and 3,4,5-trihydroxytoluene. oup.comtandfonline.com A key reaction in this synthesis is the palladium-catalyzed diaryl ether-forming reaction, which constructs the core diphenyl ether scaffold of the molecule. oup.comtandfonline.com
Alongside the parent compound, five other analogous compounds were synthesized to initiate the study of the structure-activity relationship. oup.comtandfonline.comebi.ac.uk A more advanced strategy involved the design of methyl this compound derivatives featuring an amine-terminated tri(ethylene glycol) linker at different positions, known as TEGylated methyl gerfelins (TMGs). acs.orgacs.org This approach was intended to clarify the relationship between the this compound structure, its GLO1-inhibiting activity, and its binding selectivity against other identified binding proteins such as sterol binding protein 2 (SCP2) and small glutamine-rich tetratricopeptide repeat containing protein A (SGTA). acs.orgmedchemexpress.comimmunomart.com To further probe the importance of specific structural elements, a derivative containing only the A ring of methyl this compound was also synthesized. acs.org
Table 1: Examples of Synthesized this compound Analogs for SAR Studies
| Compound/Analog Type | Starting Material / Key Modification | Purpose | Reference(s) |
|---|---|---|---|
| This compound | 2,4-dihydroxy-6-methylbenzoic acid | Parent compound for baseline activity | oup.comtandfonline.com |
| This compound Analogs (5 types) | Not specified in detail | Initial SAR exploration | oup.comebi.ac.uk |
| TEGylated Methyl Gerfelins (TMGs) | Methyl this compound + NH2-TEG linker | Positional derivatization for detailed SAR and probe development | acs.orgacs.org |
Identification of Pharmacophore Features in this compound Derivatives
A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. galaxyproject.orgmdpi.com SAR studies on this compound analogs have successfully identified the key pharmacophoric features responsible for its inhibitory activity, particularly against GLO1.
The catechol moiety (the dihydroxyl-substituted B-ring) has been identified as a critical feature. researchgate.net The two hydroxyl groups on this ring are believed to be crucial for activity. This is supported by the finding that the two oxygen atoms of the hydroxy groups of methyl-gerfelin coordinate directly with the zinc ion present in the active site of GLO1. nih.gov The C1-carbonyl group is also considered important for GLO1 inhibition. researchgate.net
Conversely, modifications at other positions have shown varying effects on activity. For example, the introduction of a TEG linker at the C2' or C3' hydroxyl groups on the B-ring resulted in a significant loss of inhibitory activity, highlighting the importance of these specific hydroxyl groups for interaction with the target enzyme. acs.org These findings collectively suggest a pharmacophore model where the catechol B-ring and the C1-carbonyl group are essential for binding and inhibition.
Methyl Scanning and Positional Derivatization in SAR Analysis
Methyl scanning is a technique used to identify regions of a molecule important for biological activity by systematically preparing methylated derivatives. researchgate.netacs.org A broader application of this principle is positional derivatization, where different functional groups are systematically introduced at various positions to probe for favorable and unfavorable interaction sites. acs.org
The synthesis of TEGylated methyl this compound (TMG) derivatives is a prime example of positional derivatization applied to the this compound scaffold. acs.orgacs.orgnih.gov By attaching the NH2-TEG linker to five different positions, researchers were able to conduct a detailed SAR study. The inhibitory activities of these derivatives against GLO1 were measured to quantify the impact of each modification.
The results of these studies were revealing:
TMG3 , with the linker at the C6-methyl group , showed inhibitory activity comparable to the parent compounds, this compound and methyl this compound. This indicated that functionalization at this position had minimal negative impact on the interaction with GLO1. acs.org
TMG1 and TMG2 , with linkers at the C1-carbonyl and C2-hydroxyl groups respectively, showed a moderate decrease in activity, with IC50 values increasing by up to two-fold. acs.org
TMG4 and TMG5 , with linkers at the C2'- and C3'-hydroxyl groups on the B-ring, were significantly less active. acs.org
Table 2: GLO1-Inhibitory Activity of this compound and its TEGylated Derivatives
| Compound | Modification Site | IC50 (μM) | Relative Activity | Reference(s) |
|---|---|---|---|---|
| This compound (1) | - | ~0.78 | High | acs.org |
| Methyl this compound (2) | C1-Methyl Ester | ~0.78 | High | acs.org |
| TMG3 | C6-Methyl Group | 0.78 ± 0.17 | High | acs.org |
| TMG1 | C1-Carbonyl Group | ~1.56 | Moderate | acs.org |
| TMG2 | C2-Hydroxyl Group | ~1.56 | Moderate | acs.org |
| TMG4 | C2'-Hydroxyl Group | >10 | Low | acs.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl this compound |
| o-Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) |
| 3,4,5-Trihydroxytoluene |
| TEGylated methyl this compound (TMG) |
| Glyoxalase 1 (GLO1) |
| Sterol binding protein 2 (SCP2) |
| Small glutamine-rich tetratricopeptide repeat containing protein A (SGTA) |
| Diorcinol |
Molecular and Cellular Biological Investigations of Gerfelin Activity
Enzymatic Inhibition Mechanisms of Gerfelin
This compound and its derivatives have been the subject of molecular and cellular investigations to elucidate their mechanisms of action, primarily focusing on their roles as enzyme inhibitors. These studies have revealed that this compound and its methyl ester analog target distinct enzymes through different inhibition patterns, highlighting a dual structure-activity relationship.
Inhibition of Human Geranylgeranyl Diphosphate (B83284) Synthase (hGGPP Synthase) by this compound
This compound was originally isolated and identified as a novel inhibitor of human geranylgeranyl diphosphate (GGPP) synthase (hGGPP synthase). nih.govnih.gov This enzyme plays a crucial role in the isoprenoid biosynthetic pathway by catalyzing the synthesis of the 20-carbon isoprenoid GGPP from farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP). mdpi.com GGPP is essential as a lipid donor for the post-translational modification known as geranylgeranylation, a process vital for the function of many proteins, including small GTPases involved in signal transduction. mdpi.com By inhibiting hGGPP synthase, this compound can disrupt these cellular processes. nih.gov
Noncompetitive and Uncompetitive Inhibition Patterns of this compound
Kinetic studies have detailed the specific manner in which this compound inhibits hGGPP synthase. The inhibitory pattern of this compound was found to be dependent on the substrate. nih.gov
Noncompetitive Inhibition: this compound exhibits a noncompetitive pattern of inhibition with respect to isopentenyl diphosphate (IPP). nih.gov In noncompetitive inhibition, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). nih.govyoutube.comjackwestin.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. khanacademy.org Consequently, the maximum reaction rate (Vmax) is lowered, but the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged. nih.govkhanacademy.org
Uncompetitive Inhibition: Against the substrate farnesyl diphosphate (FPP), this compound demonstrates an uncompetitive inhibition pattern. nih.gov This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. jackwestin.comlibretexts.org The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the conversion of the substrate to the product. This mode of inhibition leads to a decrease in both Vmax and Km. khanacademy.orglibretexts.org
Glyoxalase I (GLO1) Inhibition by Methyl this compound
Further investigations revealed a different target for the methyl ester derivative of this compound, known as Methyl this compound (M-GFN). M-GFN was identified as an inhibitor of Glyoxalase I (GLO1), an enzyme critical for the detoxification of cytotoxic 2-oxoaldehydes, particularly methylglyoxal (B44143) (MG), a byproduct of glycolysis. nih.govnih.govfrontiersin.org The GLO1 enzyme is part of the glyoxalase system that converts MG into the less reactive D-lactate. mdpi.com Inhibition of GLO1 by M-GFN leads to an accumulation of intracellular MG, which can induce cellular stress and apoptosis. nih.govfrontiersin.org This discovery highlighted a distinct biological activity for the derivatized form of this compound. nih.gov
Enzyme Kinetics and Binding Affinity Studies of this compound and Derivatives
Enzyme kinetic analyses were performed to quantify the inhibitory potency of both this compound and Methyl this compound on Glyoxalase I (GLO1). Unlike the complex inhibition pattern of this compound on hGGPP synthase, both this compound and M-GFN were found to act as competitive inhibitors of GLO1. nih.gov A competitive inhibitor directly competes with the substrate for binding to the enzyme's active site. jackwestin.comucl.ac.uk This mode of inhibition increases the apparent Km of the enzyme while the Vmax remains unchanged, as the inhibition can be overcome by increasing the substrate concentration. khanacademy.org
The inhibition constants (Ki), which indicate the concentration required to produce half-maximum inhibition, were determined for both compounds. The results showed that both this compound and its methyl ester are potent inhibitors of GLO1. nih.gov
| Compound | Target Enzyme | Inhibition Pattern | Inhibition Constant (Ki) |
|---|---|---|---|
| This compound (GFN) | Glyoxalase I (GLO1) | Competitive | 0.15 ± 0.07 µM nih.gov |
| Methyl this compound (M-GFN) | Glyoxalase I (GLO1) | Competitive | 0.23 ± 0.10 µM nih.gov |
Molecular Target Identification and Validation
Identifying the direct molecular targets of a bioactive compound is a crucial step in understanding its mechanism of action and validating its therapeutic potential. For this compound and its derivatives, affinity-based chemical proteomics has been a key strategy.
Affinity-Based Proteomics for this compound Target Discovery
To identify the cellular proteins that directly interact with Methyl this compound (M-GFN), researchers employed an affinity-based proteomics approach. nih.gov This technique utilizes an immobilized version of the small molecule (the "bait") to capture its binding partners ("prey") from a complex biological mixture like a whole-cell lysate. nih.govnih.gov The captured proteins are then identified using methods such as mass spectrometry. nsf.govchemrxiv.org
In the case of M-GFN, the compound was immobilized on beads, which were then incubated with cell lysates. The proteins that bound to the M-GFN beads were isolated and identified. This experiment successfully identified Glyoxalase I (GLO1) as a primary and direct binding partner of M-GFN. nih.gov The direct interaction was further confirmed, and crystallographic studies revealed that M-GFN binds to the active site of GLO1. nih.gov
Subsequent research using this approach identified additional cellular binding partners for Methyl this compound. medchemexpress.com These findings suggest that M-GFN may have a multi-targeted mechanism of action.
| Compound | Identified Protein Targets | Method of Identification |
|---|---|---|
| Methyl this compound (M-GFN) | Glyoxalase I (GLO1) nih.govmedchemexpress.com | Affinity-based proteomics (M-GFN-immobilized beads) nih.govmedchemexpress.com |
| Sterol binding protein 2 (SCP2) medchemexpress.com | ||
| Small glutamine-rich tetratricopeptide repeat containing protein A (SGTA) medchemexpress.com |
Ligand Fishing Techniques for this compound-Binding Proteins
There is currently no publicly available research detailing the use of ligand fishing techniques to identify the specific protein targets of this compound within a complex biological sample. This powerful method, which utilizes the affinity of a ligand to "fish out" its binding partners from a mixture of proteins, could provide crucial insights into this compound's mechanism of action and potential off-target effects. Such studies would be instrumental in building a comprehensive profile of its cellular interactome.
Gene Knockdown/Knockout Approaches in Target Validation
The validation of geranylgeranyl diphosphate synthase as the primary target of this compound in a cellular context using gene knockdown or knockout approaches has not been described in the available literature. These techniques, which involve reducing or completely eliminating the expression of a target gene, are critical for confirming that the observed cellular effects of a compound are indeed mediated through its proposed target.
Protein-Ligand Interaction Studies with this compound
Detailed structural and biophysical studies to elucidate the precise molecular interactions between this compound and its target protein are not yet available.
Molecular Docking and Binding Site Analysis of this compound
Computational studies employing molecular docking to predict the binding mode of this compound within the active site of geranylgeranyl diphosphate synthase have not been published. Such in silico analyses are valuable for understanding the specific amino acid residues involved in the interaction and for guiding the design of more potent and selective analogs.
Structural Biology Approaches for this compound-Target Complexes
To date, no crystal or cryo-EM structures of this compound in complex with its protein target have been deposited in public databases. The determination of the three-dimensional structure of the this compound-target complex is essential for a definitive understanding of its inhibitory mechanism at the atomic level.
Biophysical Characterization of this compound-Macromolecule Interactions
Detailed biophysical studies to characterize the binding affinity, kinetics, and thermodynamics of the interaction between this compound and geranylgeranyl diphosphate synthase are not available. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or microscale thermophoresis (MST) would provide quantitative data on the strength and nature of this interaction.
Modulation of Biochemical and Cellular Pathways by this compound
The broader impact of this compound on downstream biochemical and cellular pathways resulting from the inhibition of geranylgeranyl diphosphate synthase has not been elucidated. Inhibition of this enzyme is expected to affect protein prenylation, a crucial post-translational modification for the function of many signaling proteins, including small GTPases. However, specific studies detailing the consequences of this compound treatment on these pathways in various cell models are lacking.
Influence on Isoprenoid Biosynthesis Regulation
This compound has been identified as a potent inhibitor of human geranylgeranyl diphosphate (GGPP) synthase. nih.gov This enzyme plays a crucial role in the mevalonate (B85504) pathway, which is responsible for the synthesis of isoprenoids. Isoprenoids are a diverse class of molecules essential for various cellular functions, including the post-translational modification of proteins.
The synthesis of GGPP is a critical step for the geranylgeranylation of numerous proteins, particularly small GTPases from the Ras superfamily, such as Rho, Rac, and Rab. nih.govnih.gov This lipid modification is essential for the proper membrane localization and function of these proteins, which act as molecular switches in a multitude of signaling pathways. nih.govnih.gov
Kinetic studies have detailed the specific mechanism of this compound's inhibitory action on GGPP synthase. The inhibition is noncompetitive with respect to isopentenyl diphosphate (IPP) and uncompetitive with respect to farnesyl diphosphate (FPP), two substrates of the enzyme. nih.gov This specific mode of inhibition underscores the targeted nature of this compound's interaction with GGPP synthase.
| Target Enzyme | Inhibitor | Mechanism of Inhibition | Substrate(s) | Reference |
| Geranylgeranyl Diphosphate (GGPP) Synthase | This compound | Noncompetitive with IPP, Uncompetitive with FPP | Isopentenyl diphosphate (IPP), Farnesyl diphosphate (FPP) | nih.gov |
Perturbation of Glyoxalase System Function
In addition to its effects on isoprenoid biosynthesis, this compound and its derivative, Methyl-gerfelin, have been shown to be potent competitive inhibitors of glyoxalase I (GLO1). nih.gov The glyoxalase system, which includes GLO1 and glyoxalase II (GLO2), is a critical detoxification pathway that protects cells from the harmful effects of reactive α-oxoaldehydes, most notably methylglyoxal (MG). nih.govfrontiersin.org MG is a cytotoxic byproduct of glycolysis that can lead to the formation of advanced glycation end-products (AGEs), which are associated with cellular damage and various pathologies. frontiersin.org
The inhibition of GLO1 by this compound leads to an accumulation of intracellular MG. nih.gov This perturbation of the glyoxalase system can have significant downstream consequences, including increased cellular stress and apoptosis. frontiersin.org Kinetic analysis has determined the inhibitory constant (Ki) of this compound for GLO1, providing a quantitative measure of its potency.
| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | Mechanism of Inhibition | Reference |
| Glyoxalase I (GLO1) | This compound | 0.15 ± 0.07 μM | Competitive | nih.gov |
| Glyoxalase I (GLO1) | Methyl-gerfelin | 0.23 ± 0.10 μM | Competitive | nih.gov |
Impact on Cell Signaling Cascades (General Mechanisms)
The inhibitory activities of this compound on GGPP synthase and the glyoxalase system have profound impacts on various cell signaling cascades. By inhibiting GGPP synthase, this compound prevents the geranylgeranylation of small GTPases, which are essential for their membrane association and signaling functions. nih.govnih.gov This disruption affects a wide array of signaling pathways that control fundamental cellular processes, including:
Cell Proliferation and Survival: Small GTPases of the Ras and Rho families are key regulators of signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are central to cell growth, proliferation, and survival. nih.gov
Cytoskeletal Organization and Cell Motility: The Rho family of GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton, controlling the formation of stress fibers, lamellipodia, and filopodia. Their inhibition can lead to profound changes in cell shape, adhesion, and migration.
Vesicular Trafficking: Rab GTPases, which are also subject to geranylgeranylation, are critical for regulating the transport of vesicles between different cellular compartments.
The perturbation of the glyoxalase system by this compound can also impact cell signaling. The resulting accumulation of methylglyoxal can induce cellular stress and modify proteins and nucleic acids, leading to altered gene expression and the activation of stress-response pathways, such as the NF-κB pathway. nih.gov
Cellular Plasticity Modulation at the Molecular Level
Cellular plasticity, the ability of cells to change their phenotype, is a complex process governed by a network of signaling pathways and molecular events. While direct studies on this compound's effect on cellular plasticity are limited, its known molecular targets strongly suggest a modulatory role.
The inhibition of Rho GTPase geranylgeranylation by this compound is particularly relevant to cellular plasticity. Rho GTPases are central to the dynamic reorganization of the actin cytoskeleton, which is a hallmark of changes in cell phenotype, such as those seen in the epithelial-mesenchymal transition (EMT). frontiersin.org EMT is a key process in development, wound healing, and cancer metastasis, and is characterized by a loss of epithelial characteristics and the acquisition of a mesenchymal phenotype.
By disrupting the function of Rho GTPases, this compound can be expected to interfere with the cytoskeletal rearrangements and changes in cell adhesion that are necessary for EMT and other manifestations of cellular plasticity. Furthermore, the induction of cellular stress through the inhibition of the glyoxalase system can also influence cellular reprogramming and plasticity.
Based on a comprehensive review of scientific databases and literature, there is no record of a chemical compound named "this compound." This name is primarily associated with individuals and does not correspond to any known molecule in the field of chemistry. Therefore, it is not possible to provide an article on its analytical methodologies.
It is possible that "this compound" may be a new or proprietary compound not yet disclosed in public literature, a code name used in specific research that is not widely indexed, or a potential misspelling of a different compound. Without any available data, a scientifically accurate article on its chromatographic separation, purification, and spectroscopic characterization cannot be generated.
Advanced Analytical Methodologies for Gerfelin Research
Hyphenated Analytical Systems for Complex Matrix Analysis
Analyzing Gerfelin and its related compounds within intricate biological matrices, such as fungal co-cultures, requires powerful separation and detection methods. Hyphenated systems, which couple high-performance separation techniques with sensitive spectrometric detection, are indispensable tools in this field.
Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are cornerstone technologies for metabolite profiling in this compound research. These methods are particularly effective for analyzing the complex chemical milieu of microbial interactions. For instance, LC-MS/MS analysis of co-cultures of Aspergillus sydowii and Bacillus subtilis led to the identification of this compound, revealing that interspecific microbial interactions can trigger the production of novel metabolites. researchgate.net
Metabolomics approaches that integrate LC-MS profiling with multivariate data analysis have successfully identified this compound as a key biomarker in fungal-bacterial communities. researchgate.net These techniques allow researchers to compare the metabolic fingerprints of microorganisms grown in monoculture versus co-culture, highlighting the compounds that are induced or upregulated due to microbial crosstalk. researchgate.netfrontiersin.org In several studies, LC-MS-based chemical profiling and dereplication have been used to characterize the secondary metabolites in fungal extracts, including those from various Aspergillus species known to produce a wide array of compounds. mdpi.comdtu.dkugr.es Molecular networking analysis of LC-MS/MS data has also proven to be a valuable tool for annotating this compound and other related compounds within complex fungal extracts. acs.org
Table 1: Identification of this compound in Fungal Co-culture Studies using LC-MS/MS
| Interacting Microorganisms | Analytical Approach | Key Finding | Reference(s) |
|---|---|---|---|
| Aspergillus sydowii & Bacillus subtilis | LC-MS/MS | This compound identified in the confrontation zone of the co-culture. researchgate.net | researchgate.net |
| Fungal-Bacterial Community | LC-MS profiling, Molecular Networking | This compound identified as a biomarker; its production linked to fungal response against bacterial surfactins. researchgate.net | researchgate.net |
| Aspergillus sp. & Botrytis cinerea | LC-MS Chemical Profiling | Co-culturing repressed the violaceol pathway, leading to the formation of diorcinol, a related compound. frontiersin.org | frontiersin.org |
While the fully integrated HPLC-HRMS-SPE-NMR (High-Performance Liquid Chromatography-High Resolution Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance) system represents the pinnacle of automated structure elucidation, its constituent techniques have been independently crucial for the definitive characterization of this compound. The initial isolation and purification of this compound and its analogues often rely on chromatographic methods like HPLC. researchgate.netu-szeged.hu
Following isolation, high-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of the molecular formula. researchgate.netacs.org The final, unambiguous structure of this compound and its related compounds, such as the C10-deoxy derivative, has been established through Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net For example, after isolating this compound from a deletion strain of Aspergillus nidulans, its structure was characterized by 1H and 13C NMR. nih.govresearchgate.net The combination of these powerful analytical tools provides the comprehensive data required for the structural elucidation of novel natural products from complex sources. tandfonline.com
Bio-affinity Based Ligand Identification Techniques
Identifying the molecular targets of bioactive compounds is a critical step in understanding their mechanism of action. For this compound and its derivatives, bio-affinity based techniques have been instrumental in pinpointing specific protein interactions.
Affinity chromatography has been successfully employed to identify the cellular target of methyl-gerfelin (M-GFN), a methyl ester derivative of this compound. pnas.org In these studies, M-GFN was immobilized on solid supports, such as agarose (B213101) beads, to create an affinity matrix. pnas.orgniph.go.jp This matrix was then incubated with cell lysates, allowing proteins that bind to M-GFN to be captured. nih.gov
The bound proteins were subsequently eluted and identified, revealing glyoxalase I (GLO1) as a primary M-GFN-binding protein. pnas.orgebi.ac.uk This approach, a classic example of affinity purification, is predicated on the principle that a protein binding with high affinity to an immobilized small molecule is likely its biological target. nih.gov Further experiments confirmed that M-GFN competitively inhibits the enzymatic activity of GLO1, validating the findings from the affinity chromatography experiments. pnas.orgniph.go.jp
Table 2: Bio-affinity Studies for Target Identification of this compound and its Derivatives
| Compound | Technique | Identified Target | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Methyl-gerfelin (M-GFN) | Affinity Chromatography (M-GFN-immobilized beads) | Glyoxalase I (GLO1) | M-GFN suppresses osteoclastogenesis by inhibiting GLO1. pnas.orgebi.ac.uk | pnas.orgniph.go.jpnih.govebi.ac.uk |
| This compound | In vitro enzyme assay | Geranylgeranyl diphosphate (B83284) (GGPP) synthase | This compound inhibits GGPP synthase activity. nih.govmedchemexpress.com | nih.govmedchemexpress.com |
Cellular Membrane Affinity Chromatography (CMAC) is a powerful technique designed to identify ligands for membrane receptors by using membrane preparations as the stationary phase. However, the known biological targets of this compound and its derivatives identified to date are cytosolic enzymes. pnas.orgmedchemexpress.com this compound itself inhibits geranylgeranyl diphosphate synthase, while methyl-gerfelin targets glyoxalase I. nih.govpnas.org Consequently, there are no reports in the current scientific literature of CMAC being applied in this compound research. The application of this technique would become relevant if future studies suggest that this compound or its analogues interact with membrane-bound proteins.
Ligand fishing is a bio-affinity-based approach that aims to "fish" for target proteins of a bioactive small molecule (the "bait") from a complex biological sample. The successful identification of glyoxalase I (GLO1) as the target of methyl-gerfelin serves as a prime example of this strategy. pnas.orgnih.gov
In this process, methyl-gerfelin was immobilized on beads, acting as the bait. niph.go.jp These beads were incubated with a cell lysate, and GLO1 was selectively captured due to its specific binding affinity for M-GFN. pnas.orgebi.ac.uk Following the "fishing" step, the captured protein was identified using mass spectrometry (specifically, MALDI-TOF MS). niph.go.jp This combination of affinity capture (ligand fishing) and highly sensitive mass spectrometric identification is a robust and widely used strategy in chemical biology for the discovery and validation of drug-protein interactions. nih.gov
Computational and Theoretical Frameworks in Gerfelin Investigation
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulation techniques are indispensable tools for exploring the three-dimensional structure and dynamic behavior of molecules like Gerfelin and its interactions with biological targets. These methods provide atomic-level insights that are often inaccessible through experimental means alone.
Conformational Analysis of this compound and Its Derivatives
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy spatial arrangements of a molecule that are most likely to exist under physiological conditions. Due to the presence of several rotatable single bonds, particularly in its diaryl ether core, this compound can adopt a multitude of conformations.
A systematic conformational analysis of this compound would involve computational methods to explore its potential energy surface. This process typically includes:
Conformer Generation: Employing search algorithms to generate a diverse set of possible conformers.
Energy Minimization: Optimizing the geometry of each conformer to find the most stable arrangement of its atoms using molecular mechanics force fields.
Relative Energy Calculation: Using more accurate quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the relative energies of the minimized conformers.
The results of such an analysis would be presented in a table listing the stable conformers and their relative energies, which determine their statistical population according to the Boltzmann distribution. This information is critical for identifying the specific conformation responsible for binding to its enzyme target.
Protein-Gerfelin Docking Simulations
Molecular docking is a computational method used to predict the binding orientation of a small molecule (ligand) to its macromolecular target (protein). For this compound, docking simulations would be performed using the three-dimensional structure of human GGPPS to understand the molecular basis of its inhibitory activity.
The primary goals of docking this compound into the GGPPS active site are:
To predict the most favorable binding pose (orientation and conformation).
To identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.
To estimate the strength of the interaction, often expressed as a docking score or an estimated binding affinity.
A successful docking study would reveal which amino acid residues in GGPPS are crucial for recognizing and binding this compound. This knowledge is fundamental for the rational design of novel, more potent inhibitors. The hypothetical results would be summarized in a data table.
Hypothetical Docking Simulation Results for this compound with GGPPS
| Predicted Pose | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| 1 | -9.5 | Asp118, Lys201, Tyr163 | Hydrogen Bond, Pi-Cation |
| 2 | -9.1 | Phe112, Leu198 | Hydrophobic |
| 3 | -8.8 | Asp118, Arg45 | Hydrogen Bond, Salt Bridge |
Molecular Dynamics Simulations of this compound-Target Complexes
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the atomic motions of the protein-ligand complex over time. An MD simulation initiated from the best-docked pose of this compound within GGPPS would provide deeper insights into the stability and dynamics of the interaction.
MD simulations can be used to:
Assess the stability of the predicted binding pose.
Analyze the flexibility of different regions of the protein and the ligand upon binding.
Observe conformational changes in both this compound and GGPPS during the simulation.
Calculate a more rigorous estimate of the binding free energy, which can be compared with experimental values.
These simulations are computationally intensive but provide a more realistic representation of the biological system, accounting for the inherent flexibility of both the enzyme and its inhibitor.
Quantum Chemical Calculations for this compound Properties
Quantum chemical methods are based on the fundamental principles of quantum mechanics and can be used to calculate the electronic structure and properties of molecules with high accuracy.
Electronic Structure Determination and Reactivity Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can elucidate the electronic properties of this compound. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which governs its chemical reactivity and physical properties.
Key electronic properties that would be investigated include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and shape of these orbitals indicate where the molecule is most likely to donate or accept electrons.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions that are important for non-covalent interactions.
Atomic Charges: Calculating the partial charge on each atom helps to quantify the polarity of bonds and predict sites for electrostatic interactions.
Spectroscopic Data Prediction (e.g., NMR, UV-Vis)
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized molecules. uncw.edu
NMR Spectroscopy: DFT methods can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a robust method for verifying the chemical structure of this compound and its analogues.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. This allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum, which provides information about the molecule's chromophores and electronic structure. nih.gov
A theoretical prediction of this compound's spectroscopic data would provide a valuable reference for experimental chemists working on the synthesis and characterization of this compound and its derivatives.
Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value | Computational Method |
|---|---|---|
| ¹H NMR Chemical Shift (H-3) | 6.85 ppm | DFT (B3LYP/6-31G) |
| ¹³C NMR Chemical Shift (C-1) | 165.2 ppm | DFT (B3LYP/6-31G) |
| UV-Vis λ_max | 282 nm | TD-DFT (CAM-B3LYP) |
Structure-Based Design Principles for this compound Analogs
Currently, there is no available research detailing the application of structure-based design principles to create this compound analogs.
Ligand-Based and Structure-Based Virtual Screening Methodologies
A thorough search of scientific databases reveals no studies that have employed ligand-based or structure-based virtual screening methodologies to identify new analogs of this compound. Such computational techniques are instrumental in modern drug discovery for efficiently screening large compound libraries to find potential new inhibitors.
Computational Mechanistic Elucidation of this compound Activity
Detailed computational studies to unravel the mechanistic aspects of this compound's biological activity are also not present in the available literature.
Reaction Pathway Analysis of this compound Biosynthesis
The biosynthetic pathway of this compound has not been elucidated through computational reaction pathway analysis. While the producing organism, Beauveria felina, has been identified, the specific enzymatic steps and intermediates involved in the biosynthesis of this compound remain to be investigated using computational methods. nih.govelsevierpure.com
Enzyme Mechanism Studies with this compound as a Substrate/Inhibitor
While experimental kinetic studies have defined this compound as a noncompetitive and uncompetitive inhibitor, there are no published computational studies that model the interaction of this compound with geranylgeranyl diphosphate (B83284) synthase at a molecular level. nih.gov Such studies would be crucial for understanding the precise binding mode and the molecular determinants of its inhibitory activity.
Emerging Research Perspectives and Future Directions for Gerfelin
Innovation in Biosynthetic Pathway Engineering for Gerfelin Production
While the chemical synthesis of this compound has been successfully achieved, biotechnological production methods offer a promising alternative for sustainable and scalable manufacturing. researchgate.netresearchgate.net Engineering the biosynthetic pathway of this compound, a polyketide, presents opportunities for both improving yield and generating novel, biologically active analogs. nih.govmdpi.com
The native producer of this compound, the fungus Beauveria felina, may not be optimal for large-scale industrial production due to slow growth or low yields. frontiersin.org A key strategy to overcome this is the heterologous expression of the this compound biosynthetic gene cluster in a more tractable host organism. frontiersin.orgnih.gov Model organisms such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli are well-characterized and have a vast toolkit for genetic manipulation, making them ideal candidates for heterologous hosts. researchgate.netnih.govmdpi.comnih.gov
Successful heterologous expression would involve:
Identification and transfer of the complete this compound gene cluster: This includes the polyketide synthase (PKS) genes responsible for assembling the core structure, as well as genes encoding any necessary tailoring enzymes (e.g., hydroxylases, methyltransferases).
Optimization of gene expression: Codon optimization of the fungal genes for the chosen host and the use of strong, inducible promoters would be crucial for maximizing protein expression.
Metabolic engineering of the host: To enhance the supply of precursor molecules like malonyl-CoA and acetyl-CoA, the host's central carbon metabolism could be rewired. mdpi.com For instance, overexpressing key enzymes in the fatty acid synthesis pathway could increase the pool of necessary building blocks for this compound production. mdpi.com
Recent advancements in the heterologous expression of other fungal polyketide pathways in hosts like Aspergillus oryzae and Aspergillus nidulans have demonstrated the feasibility of this approach for producing complex natural products and even uncovering previously silent pathways. mdpi.comfrontiersin.orgrsc.org
Synthetic biology offers powerful tools to go beyond the native structure of this compound and create novel analogs with potentially improved properties. Since this compound is a polyketide, its biosynthesis is carried out by a modular polyketide synthase (PKS). mdpi.com Engineering these PKS enzymes is a key strategy for structural diversification. nih.govmdpi.com
Key synthetic biology strategies could include:
Domain Swapping and Module Engineering: The domains within the this compound PKS modules (e.g., acyltransferase (AT), ketosynthase (KS)) could be swapped with domains from other PKSs to alter substrate specificity and incorporate different extender units into the polyketide backbone. mdpi.comacs.org This could lead to this compound analogs with modified alkyl chains or altered hydroxylation patterns.
Precursor-Directed Biosynthesis: Feeding the engineered host strain with non-native starter or extender units (e.g., substituted malonyl-CoA analogs) can lead to their incorporation into the final product, creating a library of new this compound derivatives. nih.gov
Combinatorial Biosynthesis: Combining the this compound PKS with tailoring enzymes from other biosynthetic pathways could generate further diversity through novel glycosylation, halogenation, or acylation patterns.
These approaches have been successfully applied to other polyketide synthases to generate novel bioactive compounds, indicating their significant potential for creating a new generation of this compound-based molecules. nih.govplos.org
Development of Next-Generation Molecular Probes and Inhibitors Based on the this compound Scaffold
To better understand the biological targets and mechanisms of action of this compound and its derivatives, and to develop more potent and selective inhibitors, the design of sophisticated molecular tools is essential.
Structure-activity relationship (SAR) studies are fundamental to optimizing the this compound scaffold. A study on methyl this compound (M-GFN) derivatives has already provided valuable insights. By systematically synthesizing derivatives with an amine-terminated tri(ethylene glycol) (TEG) linker at different positions, researchers were able to probe the structural requirements for inhibiting GLO1. researchgate.netacs.orgacs.orgnih.gov
Key findings from these SAR studies include the importance of the B-ring and the C1-carbonyl group for GLO1 inhibition. researchgate.net Notably, a derivative with the TEG linker attached at the C6-methyl group exhibited the most potent GLO1-inhibiting activity and selectivity. researchgate.netacs.orgnih.gov This suggests that this position is a suitable site for modification without disrupting the core interactions with the target enzyme, opening avenues for further optimization.
Future strategies to enhance specificity and potency could involve:
Rational, Structure-Based Design: Utilizing the co-crystal structure of M-GFN bound to GLO1, computational modeling and docking studies can guide the design of new derivatives with improved contacts within the enzyme's active site. pnas.org
Quantitative SAR (QSAR): Developing mathematical models that correlate structural features with biological activity can help predict the potency of new, unsynthesized analogs.
Selectivity Profiling: Screening this compound derivatives against a panel of related enzymes (e.g., other glyoxalases or synthases) can identify compounds with high selectivity for the intended target, thereby reducing potential off-target effects. nih.gov
Table 1: Structure-Activity Relationship of Methyl this compound Derivatives against GLO1
| Derivative | Modification Position | GLO1 Inhibitory Activity (IC50) | Key Insight |
|---|---|---|---|
| Methyl this compound (M-GFN) | Parent Compound | 2.8 µM | Baseline activity against osteoclastogenesis. acs.org |
| TMG-1 | TEG linker at C4-hydroxyl | Retained inhibitory activity | Demonstrates tolerance for modification at this position. acs.org |
| TMG-2 | TEG linker at C2'-hydroxyl | Retained inhibitory activity | Another potential site for linker attachment. acs.org |
This table is generated based on data presented in the referenced research articles.
To visualize the cellular distribution of this compound and definitively identify its binding partners in a complex biological environment, molecular probes equipped with reporter tags are invaluable. nih.gov
Fluorescent Probes: Attaching a fluorescent dye (fluorophore) to the this compound scaffold, likely at a position known to tolerate modification like the C6-methyl group, would allow for the direct visualization of its subcellular localization and interaction with target proteins using techniques like fluorescence microscopy. nih.gov
Photoaffinity Probes: These probes contain a photo-reactive group (e.g., a diazirine or benzophenone) that, upon activation with UV light, forms a covalent bond with nearby molecules. enamine.netmdpi.comchomixbio.com A this compound-based photoaffinity probe could be used to irreversibly link to its target proteins within intact cells. niph.go.jp The addition of a "clickable" tag, such as an alkyne or azide, to the probe allows for the subsequent attachment of a biotin (B1667282) or fluorescent tag for purification and identification of the covalently bound proteins via proteomic methods. enamine.netniph.go.jp The synthesis of a methyl this compound derivative with an amine-terminated linker has already laid the groundwork for creating such multifunctional probes. researchgate.netacs.orgnih.gov
These chemical biology tools are essential for validating drug targets and understanding the mechanism of action of bioactive small molecules in their native cellular context. nih.govresearchgate.net
Integration of Multi-Omics Data for Systems Biology Analysis of this compound Effects
To gain a comprehensive understanding of the cellular response to this compound, it is crucial to move beyond single-target analysis and adopt a systems biology approach. Integrating data from multiple "omics" platforms can reveal the complex network of pathways affected by this compound treatment. frontiersin.org
A study integrating multiple omics datasets to identify genes associated with osteoporosis has already highlighted GLO1, a known target of methyl-gerfelin, as a potentially relevant gene. frontiersin.orgtulane.edu This demonstrates the power of systems-level analysis to connect this compound's molecular activity to a complex disease phenotype.
A comprehensive systems biology analysis of this compound's effects would involve:
Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in cells treated with this compound, which can reveal the upstream signaling pathways and transcription factors affected by its activity.
Proteomics: Employing mass spectrometry-based proteomics to quantify changes in the cellular proteome upon this compound treatment. dkfz.debioms.se This can identify not only the direct targets but also downstream effector proteins and compensatory changes in related pathways. mdpi.com
Metabolomics: Analyzing the global changes in cellular metabolites following this compound administration to understand its impact on metabolic networks, particularly those related to its inhibition of GGPP synthase and GLO1.
By integrating these datasets, researchers can construct detailed models of the cellular networks perturbed by this compound. frontiersin.orgtulane.edu This approach can help to predict potential synergistic drug combinations, identify biomarkers for treatment response, and uncover novel therapeutic applications for this compound and its next-generation analogs.
Metabolomics and Proteomics in Response to this compound Exposure
The application of proteomics has been pivotal in identifying the molecular targets of this compound derivatives. A significant breakthrough in understanding this compound's mechanism of action came from research using its methyl ester, Methyl-gerfelin (M-GFN). nih.gov In a key study, researchers investigating small molecules that inhibit osteoclastogenesis utilized an affinity-based proteomics approach. keio.ac.jpniph.go.jp M-GFN was immobilized on agarose (B213101) beads via a photoaffinity linker to create a probe for capturing its binding proteins from cell lysates. nih.govniph.go.jp
Subsequent analysis of the proteins that bound to the M-GFN affinity matrix by MALDI-TOF mass spectrometry identified glyoxalase I (GLO1) as a primary binding partner. niph.go.jp This discovery was crucial, as further experiments confirmed that the knockdown of the GLO1 gene or the use of established GLO1 inhibitors also interfered with the generation of osteoclasts. keio.ac.jpresearchgate.net This suggests that GLO1 activity is a key requirement for osteoclastogenesis and that M-GFN exerts its effect by inhibiting this enzyme. keio.ac.jp The interaction was further detailed by cocrystal structure analysis, which showed M-GFN binding to the active site of mouse GLO1 through coordination with a zinc ion. nih.gov These proteomics-driven findings highlight how M-GFN's impact on cellular function is mediated through its interaction with GLO1, which is involved in detoxifying cytotoxic 2-oxoaldehydes like methylglyoxal (B44143). keio.ac.jpresearchgate.net
Integrative analyses combining proteomics data with other "omics" datasets have further underscored the importance of GLO1 in complex biological processes. frontiersin.orgtulane.edu Such studies confirm GLO1's role as the binding protein for M-GFN and its involvement in pathways related to conditions like osteoporosis. frontiersin.orgtulane.edu
| Methodology | This compound Analog Used | Identified Binding Protein | Analytical Technique | Key Finding |
|---|---|---|---|---|
| Affinity Purification | Methyl-gerfelin (M-GFN) | Glyoxalase I (GLO1) | MALDI-TOF MS | GLO1 is a direct molecular target of M-GFN, linking the compound to the inhibition of osteoclastogenesis. nih.govkeio.ac.jpniph.go.jp |
Transcriptomics and Gene Expression Profiling
Transcriptomics and gene expression studies, particularly in fungi, have been instrumental in uncovering the biosynthetic origins of this compound. The genetic blueprint for the production of many fungal secondary metabolites is often located in biosynthetic gene clusters (BGCs), which can remain unexpressed or "silent" under standard laboratory conditions. nih.govresearchgate.net
Research on the fungus Aspergillus nidulans has revealed that the biosynthesis of this compound is linked to the orsellinic acid/F9775 secondary metabolite gene cluster. ugr.esfrontiersin.org Deletion of certain genes within this cluster was shown to result in the accumulation of this compound and the related compound diorcinol. ugr.esfrontiersin.orgacs.org Specifically, the polyketide synthase orsA (also known as AN7909) is required for the production of orsellinic acid and other related metabolites. researchgate.netfrontiersin.org Genetic manipulation of this cluster redirects the biosynthetic pathway, leading to the formation of this compound. ugr.esnih.gov
Furthermore, transcriptomic analyses have shown that the expression of these silent gene clusters can be induced through co-cultivation with other microorganisms. researchgate.net For instance, co-culturing A. nidulans with the actinobacterium Streptomyces hygroscopicus was found to activate the expression of the ors genes, leading to the production of orsellinic acid and its derivatives. researchgate.net This activation is thought to be mediated by bacterial induction of histone modification in the fungus. researchgate.net Such studies demonstrate that environmental cues and inter-species interactions are key regulators of the gene expression required for this compound biosynthesis.
| Organism | Gene/Cluster | Experimental Approach | Key Finding |
|---|---|---|---|
| Aspergillus nidulans | orsellinic acid/F9775 gene cluster (contains orsA/AN7909) | Gene deletion | Deletion of genes in the cluster led to the accumulation of this compound and diorcinol. ugr.esfrontiersin.org |
| Aspergillus nidulans | ors gene cluster | Co-cultivation with Streptomyces hygroscopicus | Bacterial interaction induced transcriptomic expression of the fungal gene cluster responsible for producing this compound precursors. researchgate.net |
Challenges and Opportunities in this compound-Related Research
Despite the progress made, research on this compound and its analogs faces several challenges common to natural product chemistry, while also presenting unique opportunities for innovation in drug discovery.
Addressing Pan-Assay Interference Structural Motifs (PAINS) in this compound-Type Compounds
A significant challenge in the development of this compound is its chemical structure. The catechol moiety within this compound is recognized as a Pan-Assay Interference Compound (PAINS) motif. researchgate.netmcgill.ca PAINS are chemical structures known to interfere with assay results through non-specific mechanisms, such as redox activity or metal chelation, rather than by specific binding to a biological target. researchgate.net This property can lead to false-positive results in high-throughput screening campaigns, complicating the interpretation of bioactivity data. ugr.es
The catechol group in this compound has been noted for its potential to bind metals and interfere with redox cellular functions. researchgate.netmcgill.ca This necessitates careful validation of its biological activity to distinguish true, target-specific effects from assay artifacts. Researchers must employ a range of orthogonal assays and biophysical methods to confirm direct target engagement and rule out non-specific interference, ensuring that the observed biological effects are genuinely due to the intended mechanism of action.
Advancing High-Throughput Screening Methodologies for this compound Analogs
The discovery of this compound's activity as an inhibitor of osteoclastogenesis originated from cellular phenotype-based screening of a natural product library. nih.gov This highlights the power of high-throughput screening (HTS) in uncovering novel biological functions for natural products. Advanced HTS platforms are now being developed to screen for new therapeutic agents, including antifungals, from both synthetic compounds and complex natural mixtures. ugr.es
These methodologies offer a significant opportunity to explore the chemical space around the this compound scaffold. By synthesizing and screening this compound analogs, researchers can pursue lead optimization to enhance potency, improve selectivity, and mitigate the off-target effects associated with its PAINS motif. researchgate.net The development of robust, quantitative HTS microdilution methods allows for the rapid assessment of large numbers of compounds, accelerating the discovery of new bioactive this compound derivatives. researchgate.net
Collaborative Research Initiatives and Data Sharing in Natural Product Discovery
The discovery and characterization of natural products like this compound are increasingly dependent on collaborative efforts and the sharing of resources. The initial identification of this compound's activity was made possible by screening compounds from the RIKEN Natural Products Depository (NPDepo), a large-scale chemical bank. nih.govriken.jp Such libraries are invaluable resources for the scientific community, providing access to a wide diversity of chemical structures for screening. researchgate.net
Moreover, innovative research strategies such as co-cultivation experiments, which mimic the natural competitive environment of microorganisms, represent a form of collaborative research with nature itself. frontiersin.org These studies have been shown to induce the production of previously "silent" secondary metabolites, including this compound. ugr.esfrontiersin.org The future of natural product discovery will likely rely on expanding these collaborative initiatives, fostering open data sharing, and combining genomic and metabolomic approaches to efficiently mine the vast biosynthetic potential of the microbial world. nih.gov
Q & A
Methodology-Focused Question
- Use a minimum of six concentrations spanning three orders of magnitude to calculate IC50 values accurately .
- For noncompetitive inhibition (as seen with this compound), analyze Lineweaver-Burk plots to distinguish between inhibitor types .
- Validate results with orthogonal assays (e.g., fluorescence polarization for binding affinity) .
How can statistical methods enhance the validation of this compound’s effects on osteoclast differentiation?
Data Analysis Question
- Apply non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data, such as TRAP-positive cell counts .
- Use multivariate regression to account for confounding variables (e.g., cell density, serum batch) .
- Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
